molecular formula C16H15ClN4 B7575744 N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline

N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline

Cat. No. B7575744
M. Wt: 298.77 g/mol
InChI Key: BNIQNBVKGOYHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of triazole antifungal agents. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline involves inhibition of fungal cytochrome P450-dependent enzymes, which are essential for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to disruption of the fungal cell membrane and ultimately results in fungal cell death.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity to mammalian cells, making it a valuable tool for studying fungal infections in vivo. It has also been investigated for its potential to modulate the immune response to fungal infections, although further studies are needed to fully understand its effects on the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline in lab experiments include its high potency against a wide range of fungi, its low toxicity to mammalian cells, and its well-defined mechanism of action. However, its limitations include its limited solubility in aqueous solutions and its potential for off-target effects on other cytochrome P450-dependent enzymes.

Future Directions

For research on N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline include the development of new derivatives with improved solubility and selectivity, the investigation of its potential as a therapeutic agent for the treatment of fungal infections in humans and animals, and the exploration of its immunomodulatory effects on the host response to fungal infections. Additionally, further studies are needed to fully understand its potential for off-target effects and its long-term safety profile.
Conclusion:
In conclusion, this compound is a valuable tool for studying fungal infections in scientific research. Its unique chemical properties and mechanism of action make it a promising candidate for the development of new antifungal agents. Further research is needed to fully understand its potential applications and limitations in scientific research.

Synthesis Methods

The synthesis of N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline involves the reaction between 2-chlorobenzaldehyde and 5-methyl-1H-1,2,4-triazole-3-amine in the presence of a reducing agent. The reaction results in the formation of the desired product, which can be purified using standard chromatographic techniques. The yield of the product is typically high, and the purity can be confirmed using spectroscopic methods.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline has been extensively studied for its potential applications in scientific research. It has been shown to have antifungal activity against a wide range of fungi, making it a valuable tool for studying fungal infections. It has also been investigated for its potential as a therapeutic agent for the treatment of fungal infections in humans and animals.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4/c1-11-19-16(21-20-11)12-6-4-7-14(9-12)18-10-13-5-2-3-8-15(13)17/h2-9,18H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIQNBVKGOYHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC(=CC=C2)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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